molecular formula C15H24O B7992742 3-(3-tert-Butylphenyl)-3-pentanol

3-(3-tert-Butylphenyl)-3-pentanol

Cat. No.: B7992742
M. Wt: 220.35 g/mol
InChI Key: QFCLYXXADVSSTM-UHFFFAOYSA-N
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Description

3-(3-tert-Butylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the 3-position with a 3-tert-butylphenyl group.

Properties

IUPAC Name

3-(3-tert-butylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-9-12(11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLYXXADVSSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butylphenyl)-3-pentanol typically involves the alkylation of 3-tert-butylphenol with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 3-tert-butylphenol with 1-bromo-3-pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-tert-Butylphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-Butylphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-tert-Butylphenyl)-3-pentanone.

    Reduction: Formation of 3-(3-tert-Butylphenyl)-3-pentane.

    Substitution: Formation of 3-(3-tert-Butylphenyl)-3-pentyl halides or ethers.

Scientific Research Applications

3-(3-tert-Butylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-tert-Butylphenyl)-3-pentanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its overall activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Pentanol (CAS 584-02-1)
  • Structure : A secondary alcohol with a hydroxyl group at the 3-position of pentane.
  • Role in Plant Immunity: Acts as a volatile organic compound (VOC) priming jasmonic acid (JA) and salicylic acid (SA) pathways in plants. Exposure to 100 nM–1 mM 3-pentanol reduces bacterial pathogen loads (e.g., Pseudomonas syringae) by up to 100-fold in Arabidopsis .
  • Limitations : Rapid evaporation in open-field conditions and inconsistent efficacy across plant species .
1-Pentanol and 2-Pentanol
  • Structural Differences: Primary (1-pentanol) and secondary (2-pentanol) alcohols.
  • Efficacy: 3-pentanol outperforms both isomers in inducing systemic resistance. For instance, 100 nM 3-pentanol reduced P. syringae severity by 50%, whereas 1-pentanol and 2-pentanol showed weaker effects .
3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)
  • Structure : Features a 4-methoxyphenyl substituent.
  • Properties : Higher molecular weight (194.27 g/mol) and altered electronic effects due to the electron-donating methoxy group. Biological activity data are unavailable, but the methoxy group may enhance solubility or receptor binding compared to tert-butyl derivatives .
3-(3,5-Difluorophenyl)-3-pentanol (CAS 1339066-84-0)
  • Structure : Contains electron-withdrawing fluorine atoms.
  • Potential Impact: Fluorine substitution could increase metabolic stability and alter interactions with plant defense receptors, though specific studies are lacking .
Plant Defense Priming
  • 3-Pentanol: Upregulates PDF1.2 (JA marker) and PR1 (SA marker) genes post-pathogen challenge. Mutant studies confirm dependency on NPR1 (SA) and JAR1 (JA) pathways .
  • Comparison with 2,3-Butanediol: While 2,3-butanediol primes resistance in tobacco, it is ineffective in cucumber, highlighting species-specific responses. 3-pentanol shows broader applicability but requires higher concentrations (1 mM vs. 10 nM for 2-butanone) .
Volatility and Field Application
  • 3-Pentanol: Rapid evaporation limits field efficacy. Drench application mitigates this, reducing Xanthomonas infections in pepper by 25–100-fold .
  • tert-Butyl Substitution: The bulky tert-butyl group in 3-(3-tert-Butylphenyl)-3-pentanol may reduce volatility, enhancing persistence and field performance compared to unsubstituted 3-pentanol.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP<sup>*</sup> Key Biological Effect(s)
3-Pentanol 88.15 116–118 1.56 Induces JA/SA pathways, 100 nM–1 mM efficacy
1-Pentanol 88.15 138 1.51 Weak priming activity
3-(3-tert-Butylphenyl)-3-pentanol 220.34<sup>†</sup> N/A ~3.2<sup>‡</sup> Hypothesized enhanced stability and lipophilicity
3-(4-Methoxyphenyl)-3-pentanol 194.27 N/A ~2.8<sup>‡</sup> Unreported bioactivity

<sup>*</sup>Predicted using ChemDraw.
<sup>†</sup>Calculated based on formula C15H24O. <sup>‡</sup>Estimated using substituent contributions.

Biological Activity

3-(3-tert-Butylphenyl)-3-pentanol, a compound belonging to the class of tertiary alcohols, has garnered interest in the scientific community for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(3-tert-Butylphenyl)-3-pentanol is C15H24O. The structure features a tert-butyl group attached to a phenyl ring, with a hydroxyl group on the pentanol chain. This configuration is critical for its biological interactions.

PropertyValue
Molecular FormulaC15H24O
Molecular Weight224.36 g/mol
Functional GroupsAlcohol (–OH), Aromatic

The biological activity of 3-(3-tert-Butylphenyl)-3-pentanol is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes, modulating key biochemical pathways involved in inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thereby reducing cytokine production.
  • Receptor Interaction: Its structural features suggest potential binding to receptors associated with pain and inflammation, which could lead to analgesic effects.

Anti-inflammatory Effects

Recent studies have demonstrated significant anti-inflammatory properties of 3-(3-tert-Butylphenyl)-3-pentanol. In vitro assays indicated that the compound effectively reduces the levels of pro-inflammatory cytokines in cell cultures.

Research Findings:

  • In Vitro Studies: Showed a reduction in TNF-α and IL-6 levels when treated with the compound.
  • Murine Model: A study involving a murine model of acute inflammation reported a decrease in edema and inflammatory markers after administration of the compound.

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values: The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potential efficacy in cancer therapy.
Cell LineIC50 (µM)Observations
MCF-715Significant cytotoxicity observed
HeLa20Moderate cytotoxic effects noted

Study on Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory effects of 3-(3-tert-Butylphenyl)-3-pentanol using a murine model. The results indicated:

  • Reduction in Edema: A marked decrease in paw swelling was observed compared to control groups.
  • Cytokine Analysis: Levels of inflammatory markers such as IL-1β and TNF-α were significantly lower in treated animals.

Cytotoxicity Against Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value: Approximately 15 µM, suggesting that further exploration into its use as an anticancer agent is warranted.

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